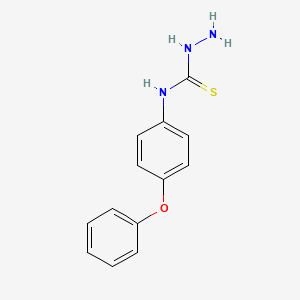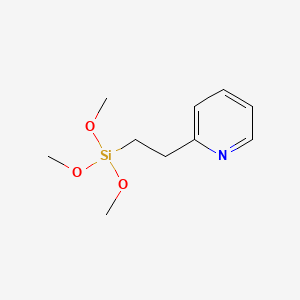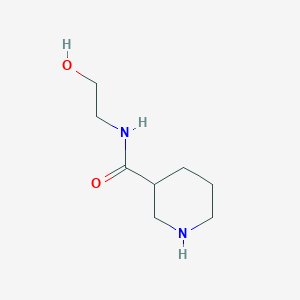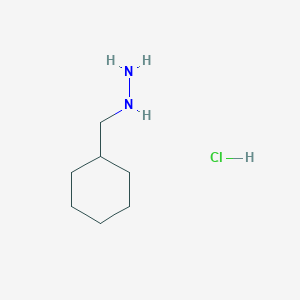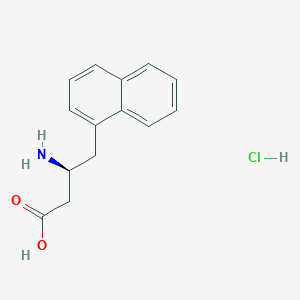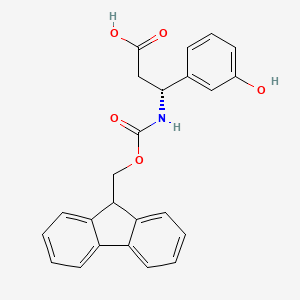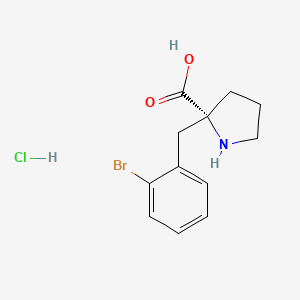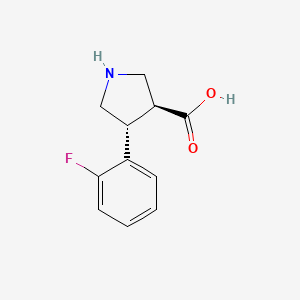![molecular formula C38H50N8O13S3 B1587413 3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid CAS No. 89911-65-9](/img/structure/B1587413.png)
3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Übersicht
Beschreibung
CCK (26-31) is an N-terminal fragment of CCK, a peptide hormone found in the intestine and brain that stimulates digestion, mediates satiety, and is involved in anxiety. The sulfated form of CCK (26-31) inhibits binding of [125I]CCK-33 to guinea pig cortical membranes by 21% when used at a concentration of 0.1 mM.
Wissenschaftliche Forschungsanwendungen
Structural Impact on Degradation Mechanisms
A study by Kearney et al. (1993) explored the effect of structural variations in a complex molecule, similar in composition to the one , on its degradation pathways. They found that modifications to the side chain of the molecule significantly impacted the carboxyl-assisted degradation pathway, indicating the importance of structural flexibility and chain length in determining the molecule's stability (Kearney, Mehta, & Radebaugh, 1993).
Synthesis and Fungicidal Activity of Amino Acid Derivatives
Research by Tian et al. (2021) on amino acid derivatives, including compounds with structural similarities to the one mentioned, demonstrated significant fungicidal activity against certain plant pathogens. This highlights the potential application of such compounds in developing novel fungicides (Tian, Gao, Peng, Zhang, Zhao, & Liu, 2021).
Exploration of Synthetic Cannabinoid Metabolism
A study by Li et al. (2018) investigated the metabolism of synthetic cannabinoids, which share structural components with the specified molecule, using human liver microsomes. This research provides insights into how similar compounds are metabolized in the human body, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Li, Liu, Li, & Hua, 2018).
Potential Anxiolytic Properties
Debaerdemaeker, Heigl, and Steiner (1993) analyzed the structure of a dipeptoid with a similar composition, revealing its potential as a highly potent anxiolytic agent. This suggests that compounds with similar structures might have applications in the development of new anxiolytic drugs (Debaerdemaeker, Heigl, & Steiner, 1993).
Novelty in Cannabimimetic Compounds
Research by Qian et al. (2015) identified four new cannabimimetic indazole and indole derivatives, structurally related to the compound . These findings contribute to the expanding knowledge of new psychoactive substances and their potential effects (Qian, Hua, Liu, & Jia, 2015).
Eigenschaften
IUPAC Name |
3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N8O13S3/c1-21(47)42-31(18-33(49)50)38(55)46-29(16-22-8-10-24(11-9-22)59-62(56,57)58)36(53)45-28(13-15-61-3)35(52)41-20-32(48)43-30(37(54)44-27(34(39)51)12-14-60-2)17-23-19-40-26-7-5-4-6-25(23)26/h4-11,19,27-31,40H,12-18,20H2,1-3H3,(H2,39,51)(H,41,52)(H,42,47)(H,43,48)(H,44,54)(H,45,53)(H,46,55)(H,49,50)(H,56,57,58) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZXCDOBKJYAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N8O13S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400793 | |
| Record name | Acetyl-[Tyr(SO3H)27]-Cholecystokinin fragment 26-31 Amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
923.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
CAS RN |
89911-65-9 | |
| Record name | Acetyl-[Tyr(SO3H)27]-Cholecystokinin fragment 26-31 Amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)
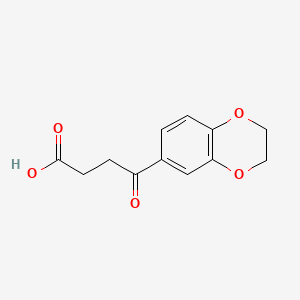
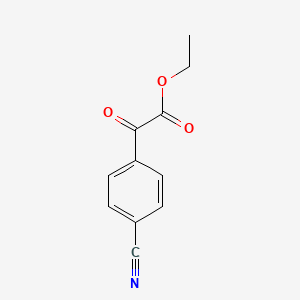
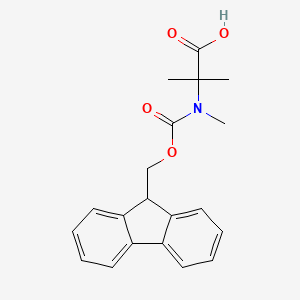
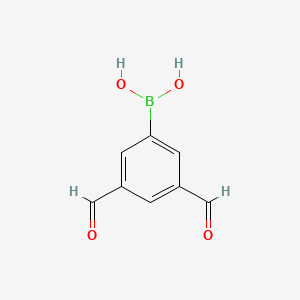
![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)
